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Compound of Interest

Compound Name: Salfluverine

Cat. No.: B1199357

Abstract: This technical guide provides an in-depth exploration of the structural analysis of
Salfluverine (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide), a significant member of the
salicylanilide class of compounds. Salicylanilides are recognized for a wide spectrum of
biological activities, and a thorough understanding of their structure is paramount for research
and development.[1][2] This document outlines a robust methodology for the synthesis,
purification, and comprehensive structural elucidation of Salfluverine using state-of-the-art
analytical techniques. It is intended for researchers, scientists, and drug development
professionals seeking to understand the core principles and practical applications of structural
analysis for this class of molecules.

Introduction to Salfluverine and the Salicylanilide
Scaffold

Salfluverine, chemically identified as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a
molecule of interest due to its core salicylanilide structure. The salicylanilide moiety,
characterized by a 2-hydroxybenzamide backbone, is a privileged scaffold in medicinal
chemistry, with derivatives exhibiting a broad range of biological effects, including anthelmintic,
antibacterial, and antifungal properties.[1][2] The specific structural features of Salfluverine,
namely the ortho-hydroxyl group on the benzamide ring and the trifluoromethyl substituent on
the aniline ring, are expected to significantly influence its physicochemical properties and
biological activity.
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A precise understanding of the three-dimensional structure, electronic properties, and potential
intermolecular interactions of Salfluverine is critical for elucidating its mechanism of action and
for the rational design of new analogues with enhanced therapeutic profiles. This guide
provides a systematic approach to achieving this structural understanding, beginning with its
chemical synthesis and culminating in a multi-technique spectroscopic analysis.

Chemical Identity

A clear definition of the molecule is the foundation of any structural analysis. The key identifiers
for Salfluverine are summarized below.

Identifier Value

2-hydroxy-N-[3-

UPAC Name (trifluoromethyl)phenyllbenzamide
CAS Number 587-49-5

Molecular Formula C14H10F3NO2

Molecular Weight 281.23 g/mol

C1=CC(=CC=C1C(F)
(F)F)NC(=0)C2=C(C=CC=C2)0

Canonical SMILES

Synthesis and Purification of Salfluverine

The synthesis of Salfluverine is most effectively achieved through the condensation of salicylic
acid or its activated derivative with 3-(trifluoromethyl)aniline. This amide bond formation is a
cornerstone of organic synthesis. The chosen methodology must be robust, high-yielding, and
allow for straightforward purification of the final product.

Retrosynthetic Analysis

The logical disconnection for Salfluverine is the amide bond, leading to two readily available
starting materials: salicylic acid and 3-(trifluoromethyl)aniline.
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Caption: Integrated workflow for the structural elucidation of Salfluverine.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms
in a molecule. For Salfluverine, tH, 13C, and °F NMR experiments are all highly informative.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in
a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific
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frequencies. The exact frequency (chemical shift) is dependent on the local electronic

environment, providing information about the atom's bonding and proximity to other functional
groups.

Expected 'H NMR Spectrum (500 MHz, DMSO-ds): The spectrum is expected to show distinct
signals for the aromatic protons, the amide proton, and the phenolic hydroxyl proton.
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Chemical Shift
(3, ppm)

Multiplicity

Integration

Assignment

Rationale

~12.0

broad singlet

1H

Phenolic -OH

The phenolic
proton is acidic
and often
appears as a
broad singlet at a
very downfield
chemical shift
due to hydrogen
bonding. [3]

~10.5

singlet

1H

Amide N-H

The amide
proton signal is
typically a singlet
and is also found

downfield.

singlet

1H

H-2' (Aniline ring)

This proton is
ortho to the -NH
group and meta
to the -CFs

group.

doublet

1H

H-6 (Salicyl ring)

This proton is
ortho to the
carbonyl group,
resulting in a
downfield shift.

doublet

1H

H-4' (Aniline ring)

This proton is
para to the -NH
group and ortho
to the -CFs

group.

triplet

1H

H-5' (Aniline ring)

This proton is

meta to both the
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-NH and -CF3

groups.

This proton is
~7.4 triplet 1H H-4 (Salicyl ring)  coupled to its
neighbors.

This proton is
~7.0 doublet 1H H-3 (Salicyl ring)  ortho to the
hydroxyl group.

This proton is
~6.9 triplet 1H H-5 (Salicyl ring) meta to the
carbonyl group.

Expected 3C NMR Spectrum (125 MHz, DMSO-ds): The 13C NMR spectrum will confirm the
carbon skeleton, showing distinct signals for the carbonyl carbon, the carbon bearing the CFs
group, and the aromatic carbons.

Expected °F NMR Spectrum (470 MHz, DMSO-de): A single, sharp signal is expected around
-61 to -63 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds (stretching, bending). The frequencies of these
vibrations are characteristic of the types of bonds and functional groups present. [4][5]
Expected Characteristic IR Absorption Bands (KBr Pellet):
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Frequency Range
(cm~)

Vibration Type

Functional Group

Rationale

3400 - 3200 (broad)

O-H stretch

Phenolic -OH

The broadness is due
to intermolecular

hydrogen bonding. [6]

~3300

N-H stretch

Amide N-H

Characteristic
stretching frequency
for a secondary

amide.

3100 - 3000

C-H stretch

Aromatic C-H

Typical for sp2 C-H
bonds in aromatic

rings. [4]

~1650

C=0 stretch

Amide | band

A strong absorption
characteristic of the

amide carbonyl group.

~1540

N-H bend

Amide Il band

A combination of N-H
bending and C-N

stretching.

1350 - 1150

C-F stretch

Trifluoromethyl (-CF3)

Strong, characteristic
absorptions for C-F

bonds.

1600, 1480

C=C stretch

Aromatic Ring

Skeletal vibrations of

the benzene rings.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most

common form, a molecule is ionized, and the resulting molecular ion and its fragments are

detected. This provides the exact molecular weight and clues about the molecule's structure

from the fragmentation pattern. [7][8] Expected High-Resolution Mass Spectrum (HRMS) Data:

» Technique: Electrospray lonization (ESI)
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e Calculated m/z for [M+H]* (C1aH11FsNO2"): 282.0736
o Calculated m/z for [M-H]~ (C1aHsF3NO27): 280.0591

Expected Fragmentation Pattern (Electron Impact - El): The molecular ion (M*) peak at m/z =
281 should be observable. Key fragmentation pathways would likely involve cleavage of the

amide bond.
Fragment m/z Proposed Structure Fragmentation Pathway
281 [C14H10F3NO2]* Molecular lon (M*)
3-(Trifluoromethyl)aniline
161 [CeHa(CF3)NH2]*
fragment
Salicyloyl cation (from
121 [C7H502]*
cleavage of the C-N bond)
Phenoxy radical cation (from
93 [CeHsO]* loss of CO from the salicyloyl
fragment)
Conclusion

The structural analysis of Salfluverine is a systematic process that integrates rational chemical
synthesis with a suite of powerful spectroscopic techniques. The protocols and expected data
presented in this guide form a self-validating system for the confirmation of Salfluverine's
chemical structure. By understanding the causality behind each experimental choice—from the
activation of the carboxylic acid in synthesis to the selection of specific NMR experiments—
researchers can confidently prepare and characterize this and other related salicylanilide
molecules. This foundational knowledge is indispensable for any further investigation into the
biological activities and therapeutic potential of Salfluverine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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